2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
The compound 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with cyclopropyl, trifluoromethyl, and piperazine-linked oxazole moieties. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, commonly utilized in medicinal chemistry for its ability to mimic nucleobases and interact with biological targets .
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, often improving pharmacokinetic properties .
- Cyclopropyl substituents: Conformationally rigid groups that can enhance binding affinity by restricting rotational freedom .
- Piperazine-oxazole linkage: The piperazine ring contributes to solubility and serves as a spacer, while the oxazole heterocycle may engage in hydrogen bonding or π-π stacking interactions .
Properties
IUPAC Name |
5-cyclopropyl-3-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c20-19(21,22)16-10-17(24-18(23-16)13-3-4-13)27-7-5-26(6-8-27)11-14-9-15(28-25-14)12-1-2-12/h9-10,12-13H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFXMIJWTPWQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including cyclopropyl groups and a trifluoromethyl pyrimidine moiety, suggest that it may exhibit significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5F3O |
| Molecular Weight | 328.36 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CC1C2=CC(=N2)N(C3CCN(CC3)C(=O)C4=C(C(=C(C=C4F)F)F)N=C(N)C(=O)N1)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C) |
Structural Features
The compound features:
- Cyclopropyl Groups : These contribute to the compound's rigidity and may enhance binding affinity to biological targets.
- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability.
- Pyrimidine and Oxazole Moieties : These heterocycles are often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation : It is hypothesized that the compound can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Pharmacological Studies
Recent studies have highlighted several pharmacological effects of related compounds that may extend to this molecule:
- Anticancer Activity : Compounds containing oxazole and pyrimidine rings have shown promising anticancer properties by inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Similar derivatives exhibit inhibition of COX enzymes, leading to reduced inflammation .
- Neuroprotective Properties : Some oxazole derivatives have demonstrated neuroprotective effects, which could be relevant for treating neurodegenerative diseases .
Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of related oxazole derivatives on human cancer cell lines, compounds exhibited IC50 values ranging from 2.76 µM to 9.27 µM against ovarian cancer cells, indicating significant potency .
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory activity of pyrimidine derivatives, demonstrating a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine with structurally or functionally related compounds, based on the evidence provided:
Key Findings from Comparative Analysis:
Structural Flexibility vs. In contrast, pyrazolo-pyrimidine derivatives (e.g., compound 3) exhibit isomerization under reaction conditions, suggesting lower stability .
Biological Activity: The trifluoromethyl-pyrimidine motif aligns with pyrimidine-catechol-diether NNRTIs (e.g., XIII, XIV), which show nanomolar potency against HIV-1 . This suggests the target compound may share similar antiviral mechanisms. 1,3-Dibenzyl-uracil derivatives demonstrate that bulky substituents at pyrimidine N1/N3 enhance anti-HIV activity, but the target compound’s cyclopropyl groups may offer a steric and electronic balance for improved selectivity .
Synthetic Challenges :
- The piperazine-oxazole linker in the target compound requires multi-step synthesis, akin to the preparation of pyrazolo-triazolo-pyrimidines (e.g., 6, 8), which involve cyclization and isomerization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
